molecular formula C14H19NO4S B6804735 N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide

N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide

Cat. No.: B6804735
M. Wt: 297.37 g/mol
InChI Key: RLMDYGBGZFEIGC-WLPIGLKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide is a complex organic compound featuring a unique combination of an indene moiety and a sulfonamide group

Properties

IUPAC Name

N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-18-14-12-5-3-2-4-10(12)8-13(14)15-20(16,17)11-6-7-19-9-11/h2-5,11,13-15H,6-9H2,1H3/t11?,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMDYGBGZFEIGC-WLPIGLKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2=CC=CC=C12)NS(=O)(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H](CC2=CC=CC=C12)NS(=O)(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indene Moiety: This can be achieved through a series of cyclization reactions involving suitable starting materials.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.

    Formation of the Oxolane Ring: This can be achieved through ring-closing reactions, often using conditions that favor the formation of five-membered rings.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines.

Scientific Research Applications

N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the disruption of metabolic pathways and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide: shares similarities with other sulfonamide-containing compounds such as sulfamethoxazole and sulfasalazine.

    Indene Derivatives: Compounds like indene and its derivatives also share structural similarities.

Uniqueness

What sets this compound apart is its unique combination of an indene moiety with a sulfonamide group, which imparts distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.